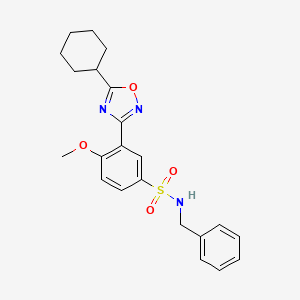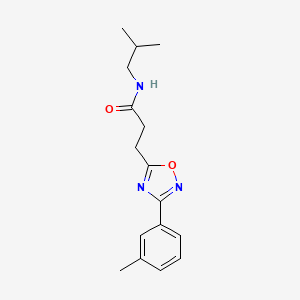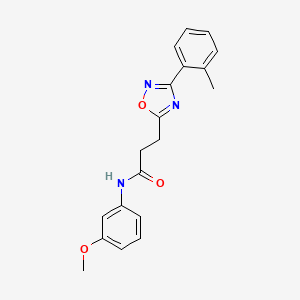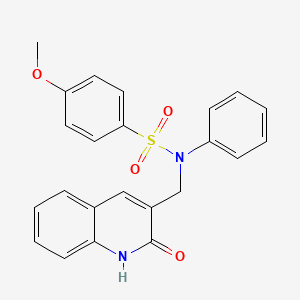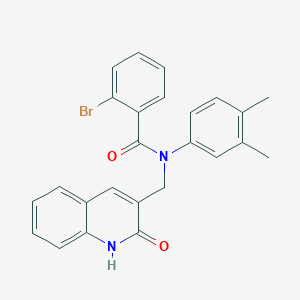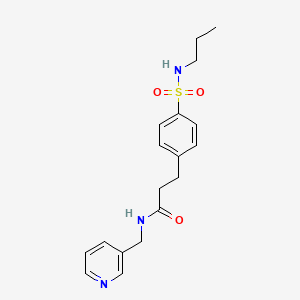![molecular formula C21H20N4O2 B7708042 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide, also known as PTQA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazoloquinoline derivative that has been synthesized using a specific method.
作用機序
The mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. This compound inhibits the activation of this pathway, which leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the Akt/mTOR signaling pathway. It has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide is its potential therapeutic applications in cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide. One of the directions is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more effective methods for administering this compound to overcome its low solubility in water. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to identify potential drug targets for cancer treatment.
In conclusion, this compound is a novel compound that has shown promising results in scientific research applications, particularly in cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to identify potential drug targets for cancer treatment.
合成法
The synthesis of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide involves the reaction of 2-(p-tolyloxy)acetic acid with 1-ethyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid in the presence of a coupling reagent and a base. The reaction produces this compound as a white solid with a yield of about 50%. The chemical structure of this compound has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body.
特性
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-25-21-17(12-15-6-4-5-7-18(15)22-21)20(24-25)23-19(26)13-27-16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLREOWWLYAGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
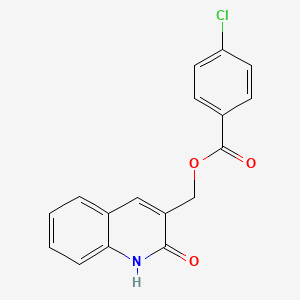
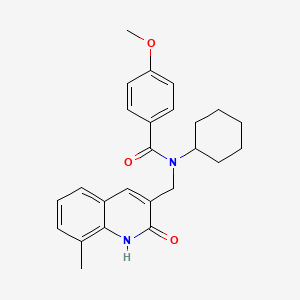
![4-[[2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzamide](/img/structure/B7707974.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
